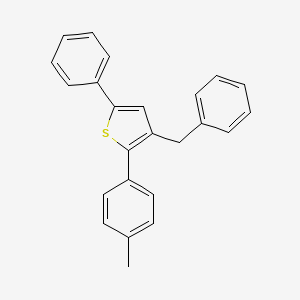

3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, known for their stability and diverse chemical properties. This particular compound is characterized by its three distinct aromatic groups attached to the thiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene typically involves the following steps:

Starting Materials: Benzyl bromide, 4-methylbenzaldehyde, and phenylacetylene.

Reaction Conditions: The synthesis is carried out under inert atmosphere conditions, often using a palladium-catalyzed coupling reaction.

Procedure: The reaction mixture is heated to a specific temperature, usually around 100-150°C, in the presence of a base such as potassium carbonate. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Scale-Up: Scaling up the laboratory synthesis to larger reactors.

Optimization: Optimizing reaction conditions to maximize yield and purity.

Purification: Using techniques such as recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding dihydrothiophene.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Binding: Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one: Known for its selective cyclooxygenase-2 (COX-2) inhibitory activity.

1-Aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives: Studied for their antileishmanial activity.

Uniqueness

3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of benzyl, methylphenyl, and phenyl groups makes it a versatile compound for various applications in research and industry.

Biological Activity

3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene (CAS No. 149976-48-7) is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a thiophene ring substituted with various phenyl and benzyl groups, which may influence its pharmacological properties.

The molecular formula of this compound is C21H20S, and it possesses a molecular weight of approximately 316.45 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 149976-48-7 |

| Molecular Formula | C21H20S |

| Molecular Weight | 316.45 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research into the biological activity of this compound suggests several potential pharmacological effects, particularly in the areas of anticancer and antimicrobial activities.

Anticancer Activity

Several studies have indicated that thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast and lung cancer models.

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : A study involving derivatives of thiophenes demonstrated that modifications at specific positions on the thiophene ring could enhance their binding affinity to tubulin, thereby disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects.

- In Vitro Studies : Research has shown that thiophene derivatives can exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Comparative Analysis : A comparative study highlighted that compounds with similar structures showed varying degrees of antimicrobial efficacy, suggesting that specific substituents on the thiophene ring can significantly influence biological activity .

Research Findings

The following table summarizes key findings regarding the biological activities associated with this compound:

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 (breast cancer) | 15.6 | Induction of apoptosis via mitochondrial pathway |

| A549 (lung cancer) | 12.3 | Cell cycle arrest at G2/M phase | |

| Antimicrobial | Staphylococcus aureus | 20.0 | Disruption of cell wall synthesis |

| Escherichia coli | 25.0 | Inhibition of metabolic pathways |

Properties

CAS No. |

149976-48-7 |

|---|---|

Molecular Formula |

C24H20S |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

3-benzyl-2-(4-methylphenyl)-5-phenylthiophene |

InChI |

InChI=1S/C24H20S/c1-18-12-14-21(15-13-18)24-22(16-19-8-4-2-5-9-19)17-23(25-24)20-10-6-3-7-11-20/h2-15,17H,16H2,1H3 |

InChI Key |

ZSIVDMKYFVZDSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(S2)C3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.